
(1S)-1-(4-phenylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(4-phenylphenyl)ethan-1-ol, otherwise known as 4-phenylphenol, is a member of the phenylphenol family of compounds, which are derivatives of phenol. It is an aromatic compound with a distinctive odour, and is used in a variety of applications, including as an insecticide, a preservative, and a solvent.
Scientific Research Applications
1. Application in Organometallic Chemistry
The compound has been involved in studies concerning organometallic chemistry. Specifically, its derivatives were utilized in the activation processes, creating a series of allenylidene and alkenylcarbyne complexes. These complexes have shown the potential for electrophilic aromatic substitution, leading to the formation of vinylidene complexes with interesting characteristics. Moreover, they have been further processed to generate a series of bicyclic carbene complexes, showcasing the compound's versatility in organometallic reactions (Bustelo et al., 2007).
2. Applications in Store-Operated Calcium Entry (SOCE) Inhibition
Research has been conducted on the compound's analogs, particularly focusing on their potential to inhibit Store-Operated Calcium Entry (SOCE), a significant process in cell signaling. These studies indicate the compound's relevance in biological pathways and its potential therapeutic applications (Dago et al., 2018).
3. Role in Synthesis of Antimicrobial Agents
Derivatives of the compound have been synthesized and shown to possess excellent antimicrobial activities, indicating its utility in developing new antimicrobial agents. This demonstrates the compound's potential in contributing to solutions for microbial resistance problems (Sherekar et al., 2021).
4. Applications in Material Science
The compound has been utilized in the synthesis of new chiral smectic mesogenes, indicating its importance in the field of material science, especially in creating compounds with specific optical properties. This showcases the potential applications in creating materials with tailored characteristics for various technological applications (Kula et al., 2010).
properties
IUPAC Name |
(1S)-1-(4-phenylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISDOCZKZYADO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

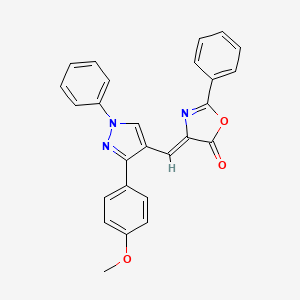
![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)
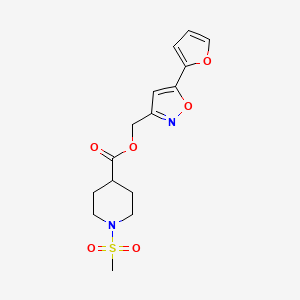
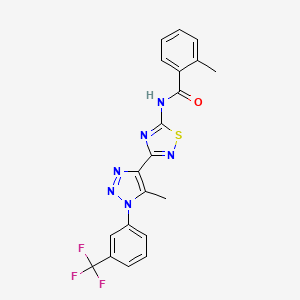
![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
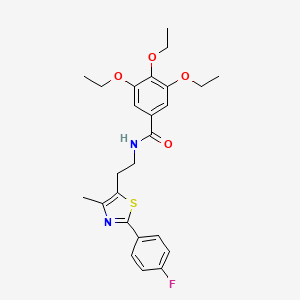

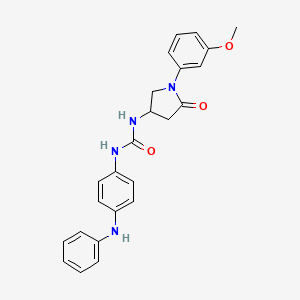
![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)

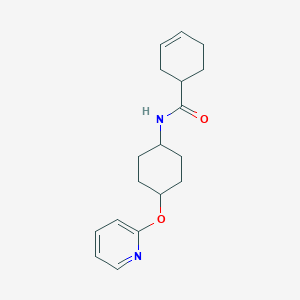
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)